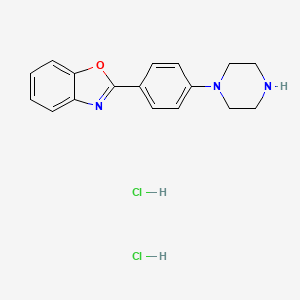

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

Description

Properties

IUPAC Name |

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMSJNKHRHJAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Piperazin-1-yl-phenyl)-benzooxazole Core

One common approach starts from 2-chlorobenzoxazole, which undergoes nucleophilic aromatic substitution with piperazine:

- Reagents: 2-chlorobenzoxazole and piperazine hydrate.

- Solvent: Dichloromethane (CH2Cl2) or acetonitrile.

- Conditions: Cooling to 0°C to control reactivity and minimize side reactions.

- Outcome: Formation of 2-(piperazin-1-yl)benzoxazole intermediate.

This method was reported to yield the desired product efficiently, although care must be taken to avoid over-alkylation of the piperazine ring.

Introduction of the Phenyl Group

The phenyl substituent at the 4-position of the piperazine ring is introduced via reaction with a suitable halogenated phenyl derivative or through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination):

- Reagents: 4-halophenyl derivatives or activated phenyl halides.

- Catalysts: Palladium complexes, bases such as potassium carbonate.

- Solvents: Acetonitrile or dichloromethane.

- Conditions: Controlled temperature (room temperature to reflux).

- Outcome: Formation of 2-(4-piperazin-1-yl-phenyl)-benzooxazole.

This step requires optimization to maximize yield and reduce by-products.

Formation of Dihydrochloride Salt

The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid:

- Reagents: Anhydrous or aqueous HCl.

- Solvent: Ethanol or water.

- Conditions: Stirring at room temperature.

- Outcome: Crystallization of the dihydrochloride salt, improving solubility and stability.

This salt formation is crucial for biological applications.

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chlorobenzoxazole + Piperazine hydrate | CH2Cl2, 0°C, stirring | 2-(Piperazin-1-yl)benzoxazole | 70-90 | Avoid over-alkylation |

| 2 | 2-(Piperazin-1-yl)benzoxazole + 4-halophenyl derivative | Pd catalyst, K2CO3, MeCN, reflux | 2-(4-Piperazin-1-yl-phenyl)-benzooxazole | 65-85 | Cross-coupling step |

| 3 | Free base + HCl | Ethanol, room temp | 2-(4-Piperazin-1-yl-phenyl)-benzooxazole dihydrochloride | >90 | Salt formation |

Bromomethylation followed by substitution: Starting from benzoxazole derivatives, bromomethylation at the 5-position followed by nucleophilic substitution with phenylpiperazine has been reported. This method involves radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide under halogen lamp irradiation, followed by substitution.

Green chemistry methods: Base-induced nucleophilic substitution reactions in ethanol using less toxic reagents and solvents have been explored for related piperazine derivatives, offering environmentally friendly alternatives.

Reaction yields depend strongly on solvent choice, temperature, and base used. For example, potassium carbonate and sodium hydroxide are commonly used bases in nucleophilic substitution steps.

Over-alkylation of the piperazine ring is a common side reaction, which can be minimized by controlling stoichiometry and reaction time.

The dihydrochloride salt form exhibits enhanced aqueous solubility, which is critical for biological assays and pharmacological evaluation.

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Starting material | 2-Chlorobenzoxazole or bromomethyl benzoxazole | Determines substitution site |

| Nucleophile | Piperazine hydrate or phenylpiperazine | Controls substitution pattern |

| Solvent | Dichloromethane, acetonitrile, ethanol | Influences reaction rate and purity |

| Base | K2CO3, NaOH | Facilitates nucleophilic substitution |

| Temperature | 0°C to reflux | Controls reaction kinetics and side reactions |

| Catalyst | Pd complexes (for cross-coupling) | Enables C-N bond formation |

| Salt formation | HCl in ethanol or water | Enhances solubility and stability |

The preparation of 2-(4-piperazin-1-yl-phenyl)-benzooxazole dihydrochloride involves a multi-step synthetic route centered on nucleophilic aromatic substitution and cross-coupling chemistry. Careful control of reaction parameters such as solvent, temperature, and reagent ratios is essential to achieve high yields and purity. The final dihydrochloride salt form improves solubility, facilitating its use in biological research. Advances in green chemistry and alternative synthetic routes continue to enhance the efficiency and environmental profile of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit histone deacetylases (HDACs), particularly HDAC6, which is involved in cancer cell proliferation and survival .

- Mechanism of Action : The compound induces cell cycle arrest in the S-phase, thereby inhibiting cancer cell growth without significantly inducing apoptosis .

- Antimicrobial Properties :

-

Neurological Disorders :

- Ongoing research is exploring the compound's potential as a therapeutic agent for neurological disorders, leveraging its ability to modulate specific molecular targets within the nervous system.

The biological activity of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in disease pathways.

- Cell Cycle Modulation : It influences cell cycle dynamics, particularly in cancer cells, leading to growth inhibition .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. Its role as an intermediate in the development of new materials and pharmaceuticals highlights its versatility in industrial applications.

Anticancer Research

A study demonstrated that 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride exhibited selective cytotoxicity against lung cancer cells (A549) with IC50 values indicating effective inhibition of cell growth. Molecular modeling studies provided insights into binding interactions with HDAC6, suggesting higher binding affinity compared to other isoforms .

Antimicrobial Studies

Research indicated that derivatives similar to this compound displayed moderate to good antimicrobial activity against various bacterial strains. For example, minimum inhibitory concentrations (MIC) were recorded at 12 µg/mL for E. coli and 10 µg/mL for S. aureus, showcasing the compound’s potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Differences

The compound’s benzooxazole group distinguishes it from other piperazine-containing dihydrochlorides. For example:

- Levocetirizine dihydrochloride (CAS 130018-87-0) replaces the benzooxazole with an acetic acid-ether chain, enabling antihistamine activity via H1 receptor antagonism .

- Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) feature azo (-N=N-) and amidine groups, making them suitable as polymerization initiators rather than pharmaceuticals .

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Core Structure | Functional Groups | Primary Application |

|---|---|---|---|---|

| 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride | ~461* | Benzooxazole | Piperazine, Dihydrochloride | Hypothetical CNS agent |

| Levocetirizine dihydrochloride | 461.81 | Diphenylmethane | Piperazinyl-ethoxyacetic acid | Antihistamine (H1 blocker) |

| 2,2’-azobis[...]dihydrochloride | 500–600† | Azoamidine | Azo group, Amidines | Radical polymerization |

*Estimated based on structural analogs. †Varies by substituents .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound likely exhibits high water solubility, akin to levocetirizine dihydrochloride, which is critical for oral bioavailability .

- Receptor Affinity: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors.

- Stability : Benzooxazole’s fused ring system may confer greater thermal and oxidative stability than azoamidine initiators, which require controlled conditions to prevent premature decomposition .

Research Findings and Gaps

- Comparative Bioavailability : Dihydrochloride salts generally exhibit 20–30% higher solubility than free bases, as seen in levocetirizine, but metabolic pathways (e.g., CYP450 interactions) remain unstudied for the target compound .

Biological Activity

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride (CAS No. 1187927-94-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzooxazole moiety linked to a piperazine group, which is known to enhance binding affinity to various biological targets. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds.

The biological activity of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in cancer cell proliferation and survival .

- Cell Cycle Modulation : Studies suggest that it induces cell cycle arrest in the S-phase, thereby inhibiting cancer cell growth without significantly inducing apoptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride:

- In Vitro Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, including lung cancer cells, with IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between the compound and HDAC6, suggesting a higher binding affinity compared to other HDAC isoforms .

Case Study 1: Histone Deacetylase Inhibition

A study by Wang et al. (2015) investigated a series of compounds similar to 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride. The findings indicated that para-substituted hydroxamic acid analogs effectively inhibited HDAC6, leading to antiproliferative effects in cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride with various targets. These studies revealed strong interactions with HDAC6 and provided a rationale for its selectivity over other isoforms, which could be leveraged for developing targeted cancer therapies .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride compared to other similar compounds:

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-(4-Piperazin-1-YL-phenyl)-benzooxazole | HDAC6 | 0.1 - 1.0 | Anticancer |

| 4-[4-(1-methylbenzimidazol-2-yl)piperazin] | HDAC6 | 0.9 - 6 | Anticancer |

| Other Piperazine Derivatives | Various | Varies | Antimicrobial |

Q & A

Q. What experimental controls are critical for validating target engagement in cellular models?

- Methodological Answer :

- Negative controls : Use piperazine-free analogs (e.g., benzooxazole alone) to rule out scaffold-mediated effects.

- Positive controls : Reference inhibitors (e.g., ketanserin for 5-HT assays).

- CRISPR knockouts : Validate target specificity using receptor-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.